molecular formula C20H18N4O3 B6605635 1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 2253630-97-4

1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B6605635
M. Wt: 362.4 g/mol
InChI Key: PIPKWZXRIPATQK-UHFFFAOYSA-N
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Description

1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the pyrrolopyridine ring, and finally the coupling of the two rings to form the final compound.

Starting Materials
2-methylbenzoic acid, thionyl chloride, hydrazine hydrate, ethyl 2-bromoacetate, 2-amino-3-methylpyridine, acetic anhydride, sodium acetate, acetic acid, sodium hydroxide, ethyl 2-oxoacetate, ethyl 2-aminoacetate, ethyl 2-(2-oxo-2-phenylethyl)acetate, sodium hydride, 1,2-dichloroethane, triethylamine, palladium on carbon, 1,2-dimethoxyethane, chloroacetyl chloride, sodium azide, sodium methoxide, 1,3-dibromo-5-(2-methylbenzoyl)benzene

Reaction
Synthesis of 3-(2-methylbenzoyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 2-methylbenzoic acid with thionyl chloride followed by hydrazine hydrate., Synthesis of ethyl 2-(3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl)acetate by reacting ethyl 2-bromoacetate with the oxadiazole carboxylic acid in the presence of sodium acetate and acetic acid., Synthesis of 2-(3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl)amino-3-methylpyridine by reacting 2-amino-3-methylpyridine with chloroacetyl chloride followed by the oxadiazole ester in the presence of triethylamine., Synthesis of ethyl 6-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate by reacting ethyl 2-oxoacetate with sodium hydride followed by 1,2-dichloroethane and palladium on carbon., Synthesis of ethyl 6-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylate by reacting the chloroester with sodium azide followed by sodium methoxide., Synthesis of 1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one by coupling the pyrrolopyridine amine with the oxadiazole ester in the presence of acetic anhydride and sodium acetate.

properties

IUPAC Name

1-ethyl-6-[[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-23-10-8-14-9-11-24(20(26)17(14)23)12-16-21-19(22-27-16)18(25)15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPKWZXRIPATQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=O)N(C=C2)CC3=NC(=NO3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

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